N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15766447
Molecular Formula: C12H19N5
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine -](/images/structure/VC15766447.png)
Specification
Molecular Formula | C12H19N5 |
---|---|
Molecular Weight | 233.31 g/mol |
IUPAC Name | N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine |
Standard InChI | InChI=1S/C12H19N5/c1-5-17-8-11(10(3)14-17)7-13-12-6-9(2)16(4)15-12/h6,8H,5,7H2,1-4H3,(H,13,15) |
Standard InChI Key | BFFLIZMETDVIDZ-UHFFFAOYSA-N |
Canonical SMILES | CCN1C=C(C(=N1)C)CNC2=NN(C(=C2)C)C |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound consists of two pyrazole rings:
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First pyrazole ring: Substituted with an ethyl group at position 1, a methyl group at position 3, and a methylene-amine group at position 4.
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Second pyrazole ring: Features methyl groups at positions 1 and 5, with an amine group at position 3 .
The IUPAC name, N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine, reflects this substitution pattern. The SMILES notation CCN1C=C(C(=N1)C)CNC2=CN(N=C2C)C
and InChIKey PITHMBDPOHUYMN-UHFFFAOYSA-N
provide precise structural identifiers .
Table 1: Key Structural and Physical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 233.31 g/mol | |
LogP (Partition Coefficient) | 2.73 | |
Polar Surface Area | 30 Ų |
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves cyclocondensation and alkylation steps:
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Cyclocondensation: Reacting 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions to form the pyrazole core.
-
Alkylation: Introducing substituents (e.g., ethyl, methyl groups) via nucleophilic substitution or reductive amination .
For example, one route begins with 3,5-dimethyl-1H-pyrazol-4-ylmethanamine, which undergoes ethylation using ethyl iodide, followed by coupling with a second pyrazole precursor.
Industrial Methods
Industrial-scale production employs continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce waste. Catalysts such as palladium or nickel are often used to optimize reaction kinetics.
Physicochemical Properties
Stability and Reactivity
The compound exhibits moderate stability under ambient conditions. Key reactivity includes:
-
Oxidation: Forms N-oxide derivatives with hydrogen peroxide.
-
Reduction: Sodium borohydride reduces imine bonds to secondary amines.
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Substitution: Halogenation at position 4 of the pyrazole ring occurs in the presence of electrophiles.
Table 2: Thermodynamic Properties
Property | Value | Method |
---|---|---|
Melting Point | 180–185°C (decomposes) | Estimated |
Solubility | Soluble in DMSO, ethanol | |
pKa | 8.2 (amine group) | Predicted |
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s amine and pyrazole groups enable interactions with enzymatic active sites. For example, it inhibits cyclooxygenase-2 (COX-2) and tyrosine kinases, making it a candidate for anti-inflammatory therapies .
Applications in Medicinal Chemistry
Drug Development
The compound serves as a building block for:
Agrochemistry
Functionalized pyrazoles are used in pesticides due to their insecticidal and fungicidal properties .
Comparison with Analogous Compounds
Table 3: Structural and Functional Comparison
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